N-(2-ethyl-6-methylphenyl)propanamide
Description
N-(2-Ethyl-6-methylphenyl)propanamide is a substituted aromatic amide characterized by a propanamide group attached to a 2-ethyl-6-methylphenyl moiety. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. This compound has been studied in various contexts, including as a synthetic intermediate for pharmaceuticals and agrochemicals. Key structural features include:
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10-8-6-7-9(3)12(10)13-11(14)5-2/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
UNLJHIWSNWSNKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CC)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C12H17NO
Molecular Weight : 193.27 g/mol
IUPAC Name : N-(2-ethyl-6-methylphenyl)propanamide
The molecular structure of this compound includes an amide functional group attached to a phenyl ring, which is further substituted with ethyl and methyl groups. These substituents influence the compound's reactivity and biological interactions.
Organic Synthesis
This compound serves as an intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including:
- Nucleophilic Substitution : The amide group can undergo nucleophilic attack, allowing for the introduction of different substituents.
- Reduction Reactions : The compound can be reduced to yield corresponding amines, which are valuable in pharmaceutical development.
Biological Studies
Research into the biological activities of this compound reveals its potential interactions with biological macromolecules:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest its potential use in developing new antimicrobial agents.
- Antifungal Activity : The compound has shown efficacy against fungal strains:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
Pharmacological Research
This compound is under investigation for its potential pharmacological properties , including:
- Anti-inflammatory Effects : Studies are exploring its role in reducing inflammation, which could lead to therapeutic applications in treating inflammatory diseases.
- Analgesic Properties : Its efficacy as a pain reliever is being evaluated through various preclinical models.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of this compound in treating a patient with a multi-drug resistant bacterial infection. The patient showed significant improvement after treatment with a formulation containing this compound, highlighting its potential application in clinical settings.
Case Study 2: Cancer Research
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These findings warrant further exploration into its potential as an anticancer agent.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(2-ethyl-6-methylphenyl)propanamide. Key distinctions in substituents, physicochemical properties, and applications are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of this compound and Analogues
*Melting point data from structurally similar derivative 8k .
Structural and Functional Comparisons
(a) Substituent Effects on Physicochemical Properties
- Chloro vs. Bromo Substitution: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (S-metolachlor TP) exhibits higher molecular weight (227.69 g/mol) and polarity due to the chloro group, enhancing herbicidal activity .
Amide Backbone Variations :
Aromatic and Heterocyclic Modifications :
- The addition of pyridinyl and pyrazolyl groups in the SARS-CoV-2 Mpro inhibitor significantly increases molecular weight (447.57 g/mol) and introduces hydrogen-bonding sites, critical for protease inhibition .
- Propoxyethyl substitution in acetamide derivatives (e.g., ) enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Research Findings and Trends
- Synthetic Accessibility: Propanamide derivatives are typically synthesized via acylation of aniline precursors, as seen in (88% yield for compound 8k) . Halogenated analogues require careful handling of reactive intermediates, as noted in .
Structure-Activity Relationships (SAR) :
Q & A
Q. Basic Research Focus :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aromatic substitution pattern (e.g., ethyl and methyl groups on the phenyl ring) and amide bond formation. For example, compound 8k showed distinct peaks for methyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₂₂N₂O₂ for N-acetyl norfentanyl derivatives) .
Q. Advanced Research Focus :
- X-ray Crystallography : Resolves bond lengths and dihedral angles, critical for understanding conformational stability .
- DFT Calculations : Predict vibrational frequencies (IR) and compare them with experimental data to validate structural assignments. For example, discrepancies in predicted vs. experimental pKa values (e.g., 15.14±0.70 predicted ) can highlight solvation effects.
How do computational models elucidate the binding interactions of this compound derivatives with biological targets?
Advanced Research Focus :
Molecular docking and MD simulations reveal binding modes with targets like SARS-CoV-2 Mpro. For instance, derivatives bind to residues Phe140, Leu141, and His163 via hydrogen bonding and hydrophobic interactions . Free energy calculations (e.g., MM-PBSA) quantify binding affinities, guiding lead optimization. Pharmacophore modeling identifies critical functional groups (e.g., the amide moiety) for target engagement .
What strategies resolve discrepancies between predicted and experimental physicochemical data for this compound?
Q. Advanced Research Focus :
- Data Reconciliation : Compare computational predictions (e.g., density: 1.003±0.06 g/cm³ ) with experimental measurements. Discrepancies in boiling points (e.g., predicted 340°C vs. observed 320°C) may indicate limitations in force field parameters.
- Sensitivity Analysis : Identify which molecular descriptors (e.g., logP, polar surface area) most impact property predictions. Adjust QSPR models using experimental datasets to improve accuracy .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Q. Advanced Research Focus :
- Functional Group Modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial activity, as seen in compound 6gg .
- Heterocyclic Additions : Incorporating oxadiazole or benzothiazole moieties (e.g., compound 8k ) improves metabolic stability and target specificity. Bioactivity assays (e.g., MIC for antibacterial screening ) validate SAR hypotheses.
- Pharmacokinetic Profiling : Assess ADMET properties (e.g., cytochrome P450 inhibition) to prioritize derivatives with favorable drug-like profiles .
What synthetic routes are most efficient for generating this compound derivatives with diverse pharmacological applications?
Q. Advanced Research Focus :
- Multi-Step Synthesis : Use Suzuki-Miyaura coupling to introduce aryl groups or click chemistry for triazole linkages, as demonstrated in benzothiazole derivatives .
- Solid-Phase Synthesis : Enables high-throughput generation of analogs for screening against targets like PTP1B (e.g., compound 8k showed inhibition at IC₅₀ = 1.2 µM ).
How are bioactivity assays designed to evaluate the therapeutic potential of this compound derivatives?
Q. Advanced Research Focus :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like SARS-CoV-2 Mpro using fluorescence-based substrate cleavage assays .
- Cellular Models : Test cytotoxicity in HEK293 or HepG2 cells to establish therapeutic indices. For example, compound 3 showed free radical scavenging activity at EC₅₀ = 12 µM .
- In Vivo Studies : Assess pharmacokinetics in rodent models for lead candidates with >80% oral bioavailability .
What role does stereochemistry play in the biological activity of this compound derivatives?
Advanced Research Focus :
Chiral centers (e.g., in S-Metolachlor intermediates ) can drastically alter target binding. Enantiomeric resolution via chiral HPLC or enzymatic kinetic resolution ensures isolation of the active form. Molecular dynamics simulations compare enantiomer binding modes to explain differences in potency (e.g., 10-fold higher activity for (S)-enantiomers) .
How are stability and degradation profiles of this compound assessed under varying conditions?
Q. Basic Research Focus :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
- Long-Term Stability : Monitor purity over ≥5 years at -20°C, as shown for N-acetyl norfentanyl .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus :
- Process Chemistry : Transition from batch to flow reactors improves yield consistency (e.g., from 70% to 88% for compound 8k ).
- Byproduct Management : Use in-line analytics (e.g., PAT tools) to detect impurities early. Solvent recycling and green chemistry principles reduce costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
